molecular formula C18H20ClNO4 B4738540 METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B4738540
M. Wt: 349.8 g/mol
InChI Key: OGVLNTQOJDNPDL-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure It is characterized by the presence of a chlorophenyl group, a methoxypropyl group, and a pyrrole ring

Preparation Methods

The synthesis of METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and methoxypropyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include other pyrrole derivatives with different substituents These compounds may have similar chemical properties but differ in their biological activities and applications

Properties

IUPAC Name

methyl (4Z)-4-[(3-chlorophenyl)methylidene]-1-(3-methoxypropyl)-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-12-16(18(22)24-3)15(11-13-6-4-7-14(19)10-13)17(21)20(12)8-5-9-23-2/h4,6-7,10-11H,5,8-9H2,1-3H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLNTQOJDNPDL-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC(=CC=C2)Cl)C(=O)N1CCCOC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=CC=C2)Cl)/C(=O)N1CCCOC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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